molecular formula C12H7Cl B2773305 2-Chloro-6-ethynylnaphthalene CAS No. 2503203-92-5

2-Chloro-6-ethynylnaphthalene

Cat. No. B2773305
CAS RN: 2503203-92-5
M. Wt: 186.64
InChI Key: XXHCDQUXBIMZML-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynylnaphthalene is a chemical compound with the CAS Number: 2503203-92-5. It has a molecular weight of 186.64 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-ethynylnaphthalene is 1S/C12H7Cl/c1-2-9-3-4-11-8-12 (13)6-5-10 (11)7-9/h1,3-8H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-ethynylnaphthalene are not available, ReactionCode, an open-source format, has been developed to encode and decode a reaction into a multi-layer machine-readable code .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Inhibition of CYP2B4 Enzyme

2-Chloro-6-ethynylnaphthalene, through its mechanism-based inhibition, affects the CYP2B4 enzyme, illustrating a dual inhibitory role: enzyme inactivation requiring covalent binding and reversible inhibition. This distinction in inhibition showcases how molecular size influences enzyme activity, with larger substrates experiencing more significant inhibition due to spatial constraints within the enzyme's active site. This research underlines the potential for developing targeted enzyme inhibitors based on substrate size and molecular interaction dynamics within the enzyme's active site (Cheng, Reed, Harris, & Backes, 2007).

Poly(2-ethynylnaphthalene) and Its Properties

The polymerization of 2-ethynylnaphthalene, leading to the formation of helical poly(2-ethynylnaphthalene)s with distinct colors and properties, opens avenues in material science, especially in the synthesis of novel polymeric materials. These materials exhibit unique optical properties due to their helical structure, indicating potential applications in photonic devices and materials science. The distinct colors, yellow and red, of the polymers, derived from their molecular configurations, suggest variable electronic properties that could be harnessed in electronic devices or as sensors (Mawatari et al., 2014).

Electrosynthesis of Arylalkynes

The electrochemical approach to synthesizing 2-ethynylnaphthalene showcases a green chemistry alternative, reducing the need for harsh chemical conditions and providing a more environmentally friendly pathway to synthesizing important chemical intermediates. This method's ability to selectively produce 2-ethynylnaphthalene under varied conditions highlights the potential for precise control in synthetic chemistry, offering a pathway to producing complex molecules with significant efficiency and reduced environmental impact (Pandolfi, Chiarotto, & Feroci, 2018).

Synthesis of Substituted Chrysenes

The synthesis of substituted chrysenes via 6-endo-dig cyclization of ethynylnaphthalenes presents a rapid and efficient method to access molecules with potential biological activity and electronic properties. This synthetic pathway highlights the utility of 2-ethynylnaphthalene derivatives in constructing complex polycyclic aromatic hydrocarbons, underlining the compound's role as a versatile precursor in synthetic organic chemistry (Eccleshare, Selzer, & Woodward, 2017).

Safety and Hazards

The safety information for 2-Chloro-6-ethynylnaphthalene includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

2-chloro-6-ethynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCDQUXBIMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethynylnaphthalene

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